(3S)-3-methylhex-5-en-3-ol
Description
Properties
IUPAC Name |
(3S)-3-methylhex-5-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARKLJMQRUBKV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (3S)-3-methylhex-5-en-3-ol with structurally related alcohols from the evidence:
Key observations :
Branching and hydrophobicity :
- The methyl group in this compound likely increases hydrophobicity compared to linear alcohols. However, its LogP (~1.2) is lower than the trimethylsilyl-containing compound (LogP = 3.86) due to the latter’s bulky silicon group .
- Ethyl-substituted 3-ethylhex-5-yn-3-ol may exhibit higher LogP than methyl analogs, but data are unavailable .
Functional group effects: The allylic alcohol in this compound may enhance reactivity in oxidation or conjugate addition reactions compared to propargyl alcohols (e.g., 2-methylhex-3-en-5-yn-2-ol) .
Spectroscopic and Reactivity Trends
NMR chemical shifts :
Substituent electronegativity and hybridization influence ¹H/¹³C NMR signals. For example:- The propargyl alcohol 2-methylhex-3-en-5-yn-2-ol likely shows distinct alkynyl proton shifts (δ ~2.0–3.0 ppm) compared to the allylic protons in this compound (δ ~5.0–5.5 ppm for C5–C6 double bond) .
- Methyl groups adjacent to stereogenic centers (e.g., C3 in this compound) may split signals due to diastereotopic effects.
- Reactivity in synthesis: Tertiary alcohols (e.g., 2-methylhex-3-en-5-yn-2-ol) are less reactive in nucleophilic substitutions than secondary alcohols like this compound. Ethynyl groups (e.g., in 3-ethylhex-5-yn-3-ol) enable click chemistry or Sonogashira coupling, whereas allylic alcohols may participate in Heck or epoxidation reactions .
Preparation Methods
Chiral Allylborane Reagents
The reaction of α-substituted aldehydes with enantiomerically enriched allylboranes enables stereoselective synthesis. For example, (2R,3R)-1-(tert-butyldiphenylsilyloxy)-2-methylhex-5-en-3-ol is synthesized via allylboration using (+)-B-methoxydiisopinocampheylborane [(+)-(Ipc)₂BOMe] and allylmagnesium bromide.
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Reagent preparation : Generate (+)-(Ipc)₂B(allyl) by reacting (+)-(Ipc)₂BOMe with allylmagnesium bromide (1.0 M in Et₂O) at 3–6°C.
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Aldehyde addition : Add (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal in Et₂O at –75°C.
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Oxidative workup : Treat with NaOH/H₂O₂, followed by FeSO₄·7H₂O to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74–77% |
| Diastereomeric ratio | 93:7 (syn:anti) |
| Configuration | (2R,3R) |
This method achieves high stereoselectivity through matched stereochemical induction between the chiral boron reagent and aldehyde.
Asymmetric Aldol Reactions
Organocatalytic Approaches
Chiral organocatalysts enable enantioselective aldol reactions between α,β-unsaturated ketones and nucleophiles. A representative pathway involves:
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Substrate activation : Treat α,β-unsaturated ketones with L-proline-derived catalysts (10 mol%) in THF at –40°C.
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Nucleophilic addition : Introduce methylmagnesium bromide to form the aldol adduct.
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Reduction : Reduce the ketone intermediate with NaBH₄/CeCl₃ to yield the alcohol.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric excess | 88–94% |
| Yield | 68–75% |
This method avoids transition metals and is scalable to multigram quantities.
Grignard Additions to Epoxides
Stereospecific Ring-Opening
Epoxide ring-opening with Grignard reagents provides access to vicinal diols, which can be dehydrated to form allylic alcohols.
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Epoxidation : Treat hex-5-en-3-ol with mCPBA in CH₂Cl₂ to form the epoxide.
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Grignard addition : React with methylmagnesium bromide (3 equiv) in THF at 0°C.
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Acid-catalyzed dehydration : Use p-TsOH in toluene to eliminate water and form the alkene.
Key Data :
| Parameter | Value |
|---|---|
| Overall yield | 52–60% |
| Purity | >95% (GC-MS) |
Limitations include moderate stereoselectivity (dr ~3:1) for the tertiary alcohol.
Enzymatic Kinetic Resolutions
Lipase-Catalyzed Transesterification
Racemic 3-methylhex-5-en-3-ol can be resolved using immobilized lipases (e.g., CAL-B).
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Substrate preparation : Dissolve racemic alcohol in vinyl acetate (1:5 ratio).
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Enzymatic reaction : Add CAL-B (20 mg/mmol) at 30°C for 24 h.
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Separation : Isolate enantiomers via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| ee (product) | >99% (S) |
| Conversion | 48% |
| Selectivity factor | 35 |
This method is ideal for small-scale enantiopure synthesis but requires stoichiometric enzyme loading.
Reductive Amination of α,β-Unsaturated Ketones
Asymmetric Hydrogenation
Chiral Ru catalysts enable enantioselective hydrogenation of α,β-unsaturated ketones to allylic alcohols.
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Catalyst preparation : Generate [Ru((S)-Binap)(p-cymene)Cl]Cl (2 mol%).
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Hydrogenation : React hex-5-en-3-one under H₂ (50 bar) in MeOH at 25°C.
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Workup : Filter through Celite and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| ee | 92% |
| TON | 445 |
This method is industrially viable but requires high-pressure equipment.
Comparative Analysis of Methods
Q & A
Basic: How can the molecular structure of (3S)-3-methylhex-5-en-3-ol be unambiguously determined?
Methodological Answer:
Structural elucidation requires a combination of 1D and 2D NMR spectroscopy (e.g., -NMR, -NMR, COSY, HSQC) to confirm stereochemistry and connectivity. For example, -NMR can resolve methyl group splitting patterns (e.g., 1.43–2.17 ppm for methyl protons) and allylic coupling in the hex-5-en-3-ol chain, while NOESY or ROESY can validate the (3S) configuration . Mass spectrometry (ESP-MS or HRMS) should confirm the molecular ion ([M+H]) and fragmentation patterns matching the molecular formula (CHO) .
Basic: What synthetic routes are effective for producing this compound?
Methodological Answer:
A common approach involves allyltin trichloride intermediates reacting with aldehydes under controlled conditions. For example, transmetallation of tributyl- or triphenyl-stannanes with tin(IV) chloride generates reactive intermediates that undergo stereoselective addition to aldehydes, yielding allylic alcohols. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts . Alternative methods include Grignard additions to α,β-unsaturated ketones, followed by asymmetric reduction using chiral catalysts .
Advanced: How can stereoselective synthesis of the (3S) configuration be achieved with high enantiomeric excess?
Methodological Answer:
Chiral auxiliaries or catalysts are critical. For instance, Sharpless asymmetric epoxidation or Noyori hydrogenation can induce chirality in precursor molecules. In one study, enantioselective reduction of a ketone intermediate using (R)-BINAP-Ru complexes achieved >90% ee . Monitoring via chiral HPLC or polarimetry is necessary to validate enantiopurity. Computational modeling (e.g., DFT calculations) can predict steric and electronic barriers to optimize catalyst design .
Advanced: How should researchers address contradictions in computational vs. experimental data for this compound’s reactivity?
Methodological Answer:
Divergences often arise from methodological assumptions (e.g., solvent effects omitted in simulations). To reconcile discrepancies:
- Validate computational models (e.g., DFT, MD) against experimental kinetic data (e.g., Arrhenius plots).
- Use hybrid approaches: Combine wet-lab data (e.g., reaction yields, NMR kinetics) with in silico docking studies to refine parameters .
- Cross-check with multiple receptors or enzymes in bioassays to identify context-dependent reactivity .
Advanced: What strategies ensure reproducibility in studies involving this compound?
Methodological Answer:
- Triangulate data sources : Use quantitative (e.g., GC-MS, HPLC) and qualitative (e.g., IR, -NMR) methods to cross-validate results .
- Document reaction conditions rigorously (e.g., solvent purity, catalyst loading, humidity).
- Implement statistical controls: Replicate experiments with independent batches and apply ANOVA to assess variability .
Basic: What analytical techniques beyond NMR are essential for characterizing this compound?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and volatile byproduct identification.
- Polarimetry to confirm optical activity and enantiomeric excess.
- FT-IR spectroscopy to detect functional groups (e.g., -OH stretch at ~3400 cm, C=C at ~1650 cm) .
Advanced: How can hybrid computational-experimental models improve understanding of its bioactivity?
Methodological Answer:
- Molecular docking : Screen against target enzymes (e.g., oxidoreductases) to predict binding affinities.
- Validate with in vitro assays: Measure IC values and correlate with computational predictions .
- Use meta-analysis of existing datasets (e.g., PubChem BioAssay) to identify structural analogs with known activity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Store under inert gas (N or Ar) at –20°C to prevent oxidation of the alkene moiety. Monitor degradation via periodic -NMR; look for new peaks at 5.5–6.5 ppm (epoxide formation) or 9–10 ppm (aldehyde byproducts) . Use amber vials to avoid UV-induced radical reactions .
Advanced: What methodologies are used to study its metabolic or environmental degradation pathways?
Methodological Answer:
- Isotopic labeling : Introduce - or -labels to track metabolic intermediates via LC-MS.
- Microcosm studies : Incubate with soil/water samples and analyze degradation products using GC×GC-TOF-MS .
- Computational QSAR models predict persistence and toxicity endpoints (e.g., LD) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
